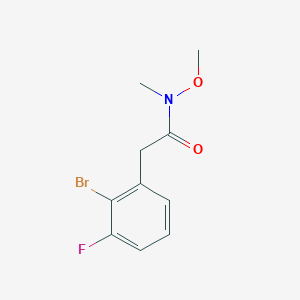

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide

Description

2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide is a halogenated acetamide derivative featuring a phenyl ring substituted with bromine (Br) at the 2-position and fluorine (F) at the 3-position.

Properties

IUPAC Name |

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-13(15-2)9(14)6-7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWVAQWGJWFDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=C(C(=CC=C1)F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704078 | |

| Record name | 2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240725-51-2 | |

| Record name | 2-(2-Bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 2-bromo-3-fluoroaniline with appropriate reagents to introduce the methoxy and methyl groups. One common method involves the use of sodium hydride in N,N-dimethylformamide (DMF) as a base, followed by the addition of bromomethyl methyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

The compound has been studied for its potential as an inhibitor of various biological targets. Notably, it has shown promising activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The development of derivatives from this compound series has led to the identification of potent inhibitors with nanomolar activity against the parasite, demonstrating its potential in treating HAT .

Antitrypanosomal Activity

Recent studies have highlighted the need for new antitrypanosomal agents due to the limitations of existing treatments. Compounds derived from 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide have been optimized for pharmacokinetic properties, including blood-brain barrier penetration, which is crucial for treating the meningoencephalitic stage of HAT .

Antimycobacterial Activity

In addition to its antitrypanosomal properties, the compound has been investigated for its activity against Mycobacterium tuberculosis. A screening campaign identified several analogs with significant inhibitory effects on mycobacterial growth, suggesting that modifications to the original structure can enhance its efficacy against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Research indicates that substituents on the aromatic ring significantly influence both potency and selectivity against biological targets. For instance, variations in halogen substitutions have been shown to affect the compound's interaction with enzymes involved in disease pathways .

Efficacy in Animal Models

In vivo studies using rodent models have demonstrated that certain derivatives of 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide can effectively cure infections caused by T. brucei. These studies are pivotal as they provide proof of concept for further development into clinical candidates .

Pharmacokinetic Profiles

Pharmacokinetic evaluations reveal that while some derivatives exhibit poor oral bioavailability due to high clearance rates in liver microsomes, modifications can lead to improved profiles. For example, certain compounds have shown enhanced stability and lower toxicity in mammalian cell lines, indicating a favorable therapeutic index .

Summary of Findings

Mechanism of Action

The mechanism of action for 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity, making the compound effective in modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

2-(2,4-Difluorophenyl)-N-methoxy-N-methylacetamide ()

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide ()

2-(3-Bromophenyl)-N-methoxy-N-methylacetamide (CAS: 866270-03-3, )

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (CAS: 149652-50-6, )

Structural Differences:

Halogen Placement :

Electronic Effects :

- Fluorine’s electron-withdrawing nature increases the phenyl ring’s electrophilicity, while bromine’s bulkiness introduces steric hindrance. The combination in the target compound may create a unique electronic environment, influencing reactivity in cross-coupling reactions or binding interactions.

Table 1: Substituent and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | Substituents (Phenyl Ring) | Yield (%) |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₀BrFNO₂ | 276.10 | 2-Br, 3-F | N/A |

| 2-(2,4-Difluorophenyl)- analog (Ev4,7) | C₁₀H₁₀F₂NO₂ | 213.19 | 2-F, 4-F | 95 |

| 2-(2,6-Difluorophenyl)- analog (Ev4,7) | C₁₀H₁₀F₂NO₂ | 213.19 | 2-F, 6-F | 92 |

| 2-(3-Bromophenyl)- analog (Ev10) | C₁₀H₁₁BrNO₂ | 258.12 | 3-Br | N/A |

| 2-(4-Bromophenyl)- analog (Ev11) | C₁₀H₁₁BrNO₂ | 258.12 | 4-Br | N/A |

Spectroscopic Properties

- NMR Data :

- 19F NMR : Critical for fluorinated analogs (). For example, 2-(2,4-difluorophenyl)- analog shows distinct 19F signals at δ -111.2 and -105.5 ppm, reflecting para-fluorine coupling .

- 1H/13C NMR : Methyl groups in N-methoxy-N-methyl moieties resonate at δ ~3.2–3.4 ppm (1H) and ~38–42 ppm (13C) across analogs.

- Impact of Bromine : Bromine’s deshielding effect in 3-bromo or 4-bromo analogs () would shift aromatic proton signals upfield compared to fluorine-substituted derivatives.

Biological Activity

2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and fluorine substitution on a phenyl ring, linked to a methoxy and methylacetamide functional group. This unique structure contributes to its interaction with biological targets.

The biological activity of 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide is hypothesized to arise from its ability to interact with specific molecular targets. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. Such interactions can modulate the activity of enzymes or receptors, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure allows it to interfere with critical pathways in cancer cell metabolism and growth.

Study 1: Anticancer Efficacy

A study investigated the effects of 2-(2-bromo-3-fluorophenyl)-N-methoxy-N-methylacetamide on human cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value in the low micromolar range, showcasing its potential as an anticancer agent.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties of related compounds. The study found that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications to the phenyl ring can enhance antimicrobial efficacy.

Research Findings Summary Table

| Activity | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Low micromolar | Inhibition of cell proliferation |

| Antimicrobial | Gram-positive bacteria | Moderate | Broad-spectrum activity |

| Gram-negative bacteria | Moderate | Broad-spectrum activity |

Q & A

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Site-Directed Mutagenesis : Modify putative binding residues in the target enzyme to confirm interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.